molecular formula C16H21NO B1613251 Cyclopropyl 4-(piperidinomethyl)phenyl ketone CAS No. 898775-71-8

Cyclopropyl 4-(piperidinomethyl)phenyl ketone

Cat. No.: B1613251
CAS No.: 898775-71-8
M. Wt: 243.34 g/mol
InChI Key: XBZSDKFTIIKPOS-UHFFFAOYSA-N
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Description

Cyclopropyl 4-(piperidinomethyl)phenyl ketone is a cyclopropyl ketone derivative featuring a piperidinomethyl substituent at the para position of the phenyl ring. This compound belongs to a broader class of cyclopropyl aryl ketones, which are characterized by a strained cyclopropane ring directly attached to a ketone group and an aromatic system. Such structural motifs are pivotal in organic synthesis due to their unique reactivity patterns, including strain-driven ring-opening reactions and participation in transition metal-catalyzed transformations .

Properties

IUPAC Name

cyclopropyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(15-8-9-15)14-6-4-13(5-7-14)12-17-10-2-1-3-11-17/h4-7,15H,1-3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSDKFTIIKPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642719
Record name Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-71-8
Record name Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Cyclization

One common approach to synthesize cyclopropyl phenyl ketone derivatives begins with Friedel-Crafts acylation of an appropriate aromatic substrate (e.g., fluorobenzene or chlorobenzene) using cyclopropanecarbonyl chloride or related acylating agents. This is followed by cyclization to form the cyclopropyl ketone structure.

  • Reagents: Aromatic compound (fluorobenzene/chlorobenzene), cyclopropanecarbonyl chloride, Lewis acid catalyst (e.g., AlCl3).
  • Conditions: Controlled temperature, inert atmosphere.
  • Outcome: Formation of cyclopropyl phenyl ketone with good selectivity.

This method is described in patent CN107428678B, which highlights a process starting from commercially available materials, achieving the cyclopropyl ketone intermediate efficiently and with fewer hazardous steps compared to older methods involving bromination and cyanide displacement.

Grignard Reaction Route

Another established method involves the preparation of cyclopropyl phenyl ketone via Grignard reagents:

  • Step: Reaction of bromocyclopropane with magnesium to form cyclopropylmagnesium bromide.
  • Followed by: Addition to an appropriate aromatic aldehyde or acid derivative.
  • Solvent: Dry tetrahydrofuran (THF).
  • Quenching: Acidic work-up to isolate the ketone.

This method is supported by procedures for related cyclopentyl phenyl ketones (which are structurally similar) described in patent CN107337595A, where bromocyclopentane is converted to the Grignard reagent and reacted with aromatic substrates, followed by purification steps including filtration and distillation to achieve high purity (>99%).

Introduction of Piperidinomethyl Group

The para-substituted piperidinomethyl group on the phenyl ring is typically introduced via nucleophilic substitution or reductive amination strategies:

Nucleophilic Substitution on Activated Aromatic Rings

  • Starting material: 4-halogenated cyclopropyl phenyl ketone (e.g., 4-chloromethyl or 4-bromomethyl derivative).
  • Nucleophile: Piperidine or piperidine derivatives.
  • Conditions: Heating in polar aprotic solvents (e.g., DMF), possibly with base.
  • Result: Substitution of halogen by piperidinomethyl group.

Reductive Amination

  • Starting material: 4-formyl or 4-acetyl cyclopropyl phenyl ketone.
  • Reagents: Piperidine and reducing agent (e.g., sodium triacetoxyborohydride).
  • Solvent: Dichloromethane or methanol.
  • Outcome: Formation of the piperidinomethyl substituent via reductive amination.

These methods are standard in aromatic amine chemistry and are adaptable to the cyclopropyl phenyl ketone scaffold.

Representative Preparation Data Table

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Purity (%) Notes
1 Friedel-Crafts Acylation Fluorobenzene or chlorobenzene Cyclopropanecarbonyl chloride, AlCl3, inert atmosphere Cyclopropyl phenyl ketone intermediate 70-85 >95 Avoids hazardous bromination and cyanide steps
2 Grignard Reaction Bromocyclopropane + aromatic aldehyde Mg, dry THF, acidic quench Cyclopropyl phenyl ketone 75-90 >99 Scalable; requires dry conditions
3 Nucleophilic Substitution 4-halogenated cyclopropyl phenyl ketone Piperidine, DMF, heat Cyclopropyl 4-(piperidinomethyl)phenyl ketone 65-80 >95 Standard aromatic substitution
4 Reductive Amination 4-formyl cyclopropyl phenyl ketone Piperidine, NaBH(OAc)3, solvent This compound 70-85 >95 Alternative to substitution

Research Findings and Optimization Notes

  • Environmental and Safety Considerations: Newer synthetic routes emphasize avoiding hazardous reagents such as cyanides and methyl iodide, favoring greener reagents and fewer steps to improve safety and sustainability.
  • Yield and Purity: Optimized Friedel-Crafts and Grignard methods yield high purity cyclopropyl ketones (>95-99%) with good overall yields (70-90%), critical for pharmaceutical intermediates.
  • Reaction Control: Temperature control and inert atmosphere are crucial during acylation and Grignard steps to prevent side reactions and decomposition.
  • Scalability: Procedures involving Grignard reagents and subsequent purification by crystallization or distillation have been demonstrated at multi-kilogram scales with consistent quality.
  • Functional Group Compatibility: The cyclopropyl ketone moiety is sensitive to strong acids and bases; thus, mild conditions are preferred during piperidinomethyl group introduction to preserve ring integrity.

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity to target molecules. The piperidinomethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Comparison with Similar Cyclopropyl Aryl Ketones

Structural and Substituent Variations

The reactivity and physicochemical properties of cyclopropyl aryl ketones are heavily influenced by the nature and position of substituents on the aromatic ring. Key analogs include:

Table 1: Structural Comparison of Cyclopropyl Aryl Ketones
Compound Name CAS Number Molecular Formula Substituent Type/Position Key Features
Cyclopropyl phenyl ketone 3481-02-5 C10H10O Phenyl (no additional substituent) Baseline for reactivity studies
4-Chlorophenyl cyclopropyl ketone 6640-25-1 C10H9ClO Halogenated (para-Cl) Enhanced electrophilicity
4-Bromophenyl cyclopropyl ketone 6952-89-2 C10H9BrO Halogenated (para-Br) Similar to Cl analog; heavier halogen
Cyclopropyl 2-thienyl ketone 6193-47-1 C8H8OS Heteroaromatic (thienyl) Altered electronic properties
Cyclopropyl [4-(tert-butyl)phenyl] ketone 38675-79-5 C14H18O Bulky alkyl (para-tert-butyl) Steric hindrance effects
Cyclopropyl 4-ethylphenyl ketone 50664-71-6 C12H14O Alkyl (para-ethyl) Electron-donating substituent
Cyclopropyl 2-(piperidinomethyl)phenyl ketone N/A N/A Piperidinomethyl (ortho) Discontinued analog
Ring-Opening Reactions

Cyclopropyl ketones undergo strain-driven ring-opening reactions. For example, cyclopropyl phenyl ketone reacts with nickel catalysts to form η²-enonenickel complexes, enabling [3+2] cycloadditions . The presence of electron-withdrawing groups (e.g., Cl, Br) accelerates such reactions by increasing electrophilicity at the ketone carbon .

Reduction Kinetics

The reduction of cyclopropyl aryl ketones with sodium borohydride (NaBH4) is highly substituent-dependent. Cyclopropyl phenyl ketone exhibits slower reaction rates at 0°C (relative rate: 0.12 vs. acetophenone = 1.0) due to angular strain impeding hydride attack . Halogenated analogs (e.g., 4-Cl, 4-Br) show faster rates due to enhanced electrophilicity, while bulky substituents (e.g., tert-butyl) slow reactions via steric hindrance .

Catalytic Transformations
  • Hydrogen Borrowing Catalysis : Ortho-disubstituted cyclopropyl ketones participate in iridium-catalyzed C–C bond formation, yielding α-branched ketones .
  • Enantioselective Catalysis : Chiral scandium catalysts induce steric repulsion with aryl groups, enabling asymmetric synthesis of cyclopropane-containing intermediates .
Decarboxylative Rearrangements

Cyclopropyl phenyl ketone resists decarboxylative rearrangement to dihydrofurans under mild conditions but reacts in strong acids, highlighting its stability in non-acidic environments .

Physical and Spectral Properties

Table 2: Key Physical Data
Compound Name Molecular Weight Boiling Point (°C) Melting Point (°C) Spectral Data (NMR/IR)
Cyclopropyl phenyl ketone 146.19 235–237 35–37 Distinct carbonyl stretch at ~1680 cm⁻¹
4-Chlorophenyl cyclopropyl ketone 180.63 265–267 55–57 Cl substituent shifts ¹³C NMR signals upfield
Cyclopropyl 2-thienyl ketone 152.21 210–212 42–44 Thienyl protons at δ 7.2–7.5 ppm

Stability and Challenges

  • Thermal Stability : Cyclopropyl phenyl ketone is thermally stable below 150°C but undergoes ring-opening above this threshold .
  • Synthetic Limitations: The discontinued status of Cyclopropyl 2-(piperidinomethyl)phenyl ketone (Ref: 10-F205214) underscores challenges in synthesizing piperidine-substituted analogs, likely due to steric or regiochemical complications .

Biological Activity

Cyclopropyl 4-(piperidinomethyl)phenyl ketone (CP-PMK) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of CP-PMK, examining its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

CP-PMK is characterized by the presence of a cyclopropyl group, a piperidine moiety, and a phenyl ketone structure. The unique arrangement of these functional groups contributes to its biological activity. The compound's molecular formula is C15_{15}H18_{18}N2_2O, with a molecular weight of approximately 246.32 g/mol.

PropertyValue
Molecular FormulaC15_{15}H18_{18}N2_2O
Molecular Weight246.32 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Anticancer Potential

Recent studies indicate that CP-PMK exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. In vitro assays demonstrate that CP-PMK can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human lung carcinoma cells (A549), CP-PMK demonstrated an IC50 value of 15 µM, indicating potent cytotoxic effects. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in these cells .

Antibacterial Activity

CP-PMK also shows promise as an antibacterial agent. It has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against Gram-positive bacteria.

Table 2: Antibacterial Activity of CP-PMK

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli16
Klebsiella pneumoniae4

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of CP-PMK. Preliminary findings suggest that it may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment models.

Case Study: Anticonvulsant Activity

In animal models, CP-PMK was evaluated using the maximal electroshock seizure (MES) test. Results indicated an effective dose (ED50) of 12 mg/kg, showcasing its potential as an anticonvulsant agent .

The biological activity of CP-PMK can be attributed to several mechanisms:

  • Apoptosis Induction : CP-PMK activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.
  • Antioxidant Activity : The compound enhances intracellular antioxidant defenses, reducing oxidative stress in cells.
  • Enzyme Inhibition : CP-PMK has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

Q & A

Q. What are the common synthetic routes for cyclopropyl 4-(piperidinomethyl)phenyl ketone, and how can their efficiency be optimized?

  • Methodological Answer :
    Cyclopropyl ketones are synthesized via iridium-catalyzed hydrogen borrowing catalysis, where ortho-disubstituted phenyl and cyclopropyl ketones are key intermediates for C–C bond formation. Optimization involves:
    • Catalyst tuning : Using Ir(I) complexes with phosphine ligands to enhance turnover frequency.
    • Substrate design : Introducing steric hindrance (e.g., ortho-disubstitution) to stabilize intermediates and suppress side reactions .
    • Post-synthetic modification : Retro-Friedel-Crafts acylation or homoconjugate addition to diversify products .
    • Alternative routes include nickel-catalyzed [3+2] cycloaddition with alkynes, requiring AlMe₃ as a co-catalyst to activate cyclopropyl ketones .

Q. How does the cyclopropane ring influence spectroscopic characterization (e.g., IR, NMR) of cyclopropyl phenyl ketone derivatives?

  • Methodological Answer :
    • IR spectroscopy : The carbonyl stretching frequency (~1680 cm⁻¹) is sensitive to cyclopropane ring strain. Conjugation between the cyclopropane and ketone reduces ν(C=O) by ~10–15 cm⁻¹ compared to non-conjugated analogs .
    • NMR : Cyclopropane protons exhibit upfield shifts (δ 0.5–1.5 ppm in ¹H NMR) due to ring strain. In ¹³C NMR, the ketone carbon resonates at δ 200–210 ppm, with cyclopropane carbons at δ 10–20 ppm .
    • Hydrosilylation monitoring : NMR (e.g., Figure 3 in ) tracks the disappearance of ketone signals (δ 7.8–8.2 ppm for aromatic protons) and emergence of silyl ether products .

Q. What kinetic trends are observed in the reduction of cyclopropyl phenyl ketone with sodium borohydride?

  • Methodological Answer :
    At 0°C, cyclopropyl phenyl ketone reacts slower (relative rate = 0.12) than larger cycloalkyl analogs (e.g., cyclopentyl: 0.36) due to angular strain hindering hydride attack. Key findings include:

    KetoneRelative Rate (0°C)
    Acetophenone1.00
    Cyclopropyl phenyl0.12
    Cyclobutyl phenyl0.23
    Cyclopentyl phenyl0.36
    Activation parameters (ΔH‡ = 18.7 kcal/mol, ΔS‡ = -12.3 cal/mol·K) suggest a strained transition state .

Advanced Research Questions

Q. What mechanistic insights explain divergent reactivity of cyclopropyl phenyl ketone in sodium borohydride reductions?

  • Methodological Answer :
    Cyclopropyl phenyl ketone exhibits incomplete reduction (50% conversion) due to competing ring-opening pathways. Proposed mechanisms:
    • Hydride attack : Strain impedes nucleophilic addition, leading to slower kinetics .
    • Electrophilic cleavage : Cyclopropane C–C bonds may rupture under acidic conditions, generating allylic ketones or dihydrofurans .
    • Analytical validation : IR spectroscopy confirms residual carbonyl signals (~1680 cm⁻¹), while GC-MS identifies byproducts like 4,5-dihydrofuran derivatives .

Q. How do computational methods inform molecular mechanics parameters for cyclopropyl ketones?

  • Methodological Answer :
    Ab initio studies (e.g., MP2/6-31G*) reveal:
    • Conformational preferences : Cyclopropyl methyl ketone adopts an s-cis conformation (global minimum) with a 2.3 kcal/mol barrier to s-trans .
    • Torsion parameters : Derived potential energy curves guide molecular mechanics simulations for bicyclo[m.1.0]alkan-2-ones, predicting synthetic outcomes .
    • Synthetic ramifications : Conformational anchoring by cyclopropane stabilizes transition states in ring-opening or cycloaddition reactions .

Q. What strategies resolve contradictions in reaction pathways (e.g., decarboxylative rearrangements vs. ring-opening)?

  • Methodological Answer :
    Contradictions arise from competing acid- or transition-metal-mediated pathways:
    • Decarboxylation vs. rearrangement : α-(Phenylcarbonyl)cyclopropane carboxylic acid decarboxylates to cyclopropyl phenyl ketone (8% yield) but avoids dihydrofuran formation unless strong acid is present .
    • Catalyst control : Nickel/AlMe₃ promotes [3+2] cycloaddition, while acidic conditions favor retro-Friedel-Crafts pathways .
    • Systematic analysis : Use isotopic labeling (¹³C) and in situ NMR to track intermediates. For example, deuterated solvents can distinguish proton transfer steps in competing mechanisms .

Q. How do cyclopropyl ketones behave in transition-metal-catalyzed [3+2] cycloadditions?

  • Methodological Answer :
    Cyclopropyl phenyl ketone reacts with alkynes (e.g., 2-butyne) via Ni(cod)₂/AlMe₃ catalysis to form cyclopentenes. Key steps:
    • Oxidative addition : AlMe₃ facilitates cyclopropane activation, forming a six-membered oxa-nickelacycle intermediate .
    • Regioselectivity : Electron-deficient alkynes favor endo transition states, while steric effects dominate with bulky substrates.
    • Scope : Cyclopropyl ketones with electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reaction rates (e.g., 98% yield in 6 h) .

Data Contradiction Analysis

Q. Why does cyclopropyl phenyl ketone exhibit anomalous kinetics in sodium borohydride reductions?

  • Critical Evaluation :
    Despite excess NaBH₄, incomplete conversion occurs due to:
    • Competing decomposition : Cyclopropane ring cleavage generates electrophilic intermediates that consume hydride .
    • Entropic penalty : Low ΔS‡ (-12.3 cal/mol·K) indicates a highly ordered transition state, disfavored at low temperatures .
    • Validation : Replicate experiments with D-labeled ketones (e.g., C₆D₅CO-c-C₃H₅) to isolate kinetic isotope effects and confirm mechanistic hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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